molecular formula C7H14N2O4S B12496699 (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Cat. No.: B12496699
M. Wt: 222.26 g/mol
InChI Key: WPIYZQBALIBMAA-UHFFFAOYSA-N
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Description

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, reduction might yield an alcohol, and substitution might yield a variety of functionalized derivatives.

Scientific Research Applications

(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure of the compound allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate apart from similar compounds is its specific stereochemistry and the presence of the methanesulfonate group. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYZQBALIBMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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